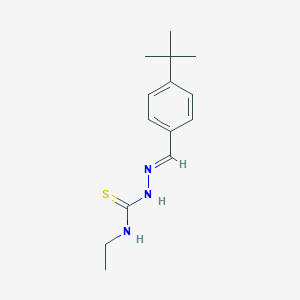
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide, also known as CDMTA, is a small molecule compound that has been studied extensively for its potential applications in scientific research. CDMTA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing cell death. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide can be synthesized using a multistep synthetic route that involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine to form the desired this compound product.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer cells. In neurobiology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
Propriétés
Formule moléculaire |
C12H11N5O3S2 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H11N5O3S2/c1-5-6(2)22-10(7(5)3-13)14-8(18)4-21-11-9(19)15-12(20)17-16-11/h4H2,1-2H3,(H,14,18)(H2,15,17,19,20) |
Clé InChI |
REUKSNOBYRBSHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NNC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)


![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)




![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)